molecular formula C10H20N2O3 B8458916 N-(morpholino)glycine t-butyl ester

N-(morpholino)glycine t-butyl ester

Cat. No.: B8458916
M. Wt: 216.28 g/mol
InChI Key: RNPVXKYAXHZPQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(morpholino)glycine t-butyl ester is a useful research compound. Its molecular formula is C10H20N2O3 and its molecular weight is 216.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H20N2O3

Molecular Weight

216.28 g/mol

IUPAC Name

tert-butyl 2-(morpholin-4-ylamino)acetate

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)8-11-12-4-6-14-7-5-12/h11H,4-8H2,1-3H3

InChI Key

RNPVXKYAXHZPQL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CNN1CCOCC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of N-aminomorpholine (4 g), t-butyl bromoacetate (7.6 g) and sodium carbonate (2.1 g) in 20 ml of DMF was stirred at room temperature overnight. After concentration in vacuo, the residue was taken up in ethyl acetate. The organic solution was washed with water, dried, filtered and concentrated in vacuo to give 2.5 g of crude N-(morpholino)glycine t-butyl ester (compound III-A). This crude compound was used without further purification. To a solution of 5 g of the product (I-D) in 10 ml of methylene chloride was added a solution of 2.5 g of compound (III-A) and 5 ml of pyridine in 5 ml of methylene chloride over a period of 10 minutes. After 16 hours the reaction mixture was washed successively with 1N hydrochloric acid, saturated aqueous sodium bicarbonate, and once with brine. The organic solution was dried, filtered, concentrated in vacuo, and purified by dry column chromatography to give 3.5 g of oily product (III-B), N-(morpholino)-N-[N-[(1S)-1-ethoxycarbonyl-3-phenylpropyl]-N-(2,2,2-trichloroethoxycarbonyl)-L-alanyl]glycine t-butyl ester: ##STR21## To a solution of 0.6 g of product (III-B) in 10 ml of glacial acetic acid was added 2 g of zinc dust. After three hours the mixture was filtered through celite and concentrated in vacuo. The residue was taken up in ethyl acetate and washed with water. The organic solution was dried, filtered, concentrated in vacuo, and chromatographed to give 0.4 g of product (III-C), N-(morpholine)-N-[N-[(1S)-1-ethoxycarbonyl-3-phenylpropyl]L-alanyl]glycine t-butyl ester: ##STR22## The dihydrochloric acid salt of the free acid was formed by bubbling dry hydrogen chloride gas into an ethereal solution containing 0.5 g of product (III-C) at 0° C. for 2.5 hours. Concentration in vacuo gave 0.4 g of solid product.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

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